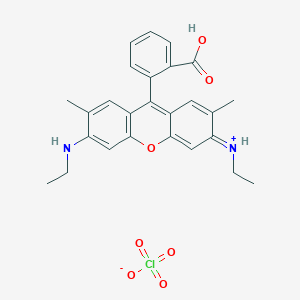

Rhodamine 19 perchlorate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[9-(2-carboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3.ClHO4/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23;2-1(3,4)5/h7-14,27H,5-6H2,1-4H3,(H,29,30);(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJTXSZPMAXPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40886502 | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62669-66-3 | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Contemporary Photonic and Materials Sciences

Rhodamine 19 perchlorate (B79767) is recognized for its utility as a laser dye and its potential in materials science. Like other rhodamine dyes, it possesses a high molar extinction coefficient, which is a key characteristic for laser applications. sigmaaldrich.com Specifically, its high fluorescence quantum yield, good solubility in various solvents, and photostability contribute to its effectiveness.

In the realm of photonics, Rhodamine 19 perchlorate has been investigated for its role in random lasers. When combined with scattering particles like titanium dioxide (TiO2) nanoparticles in a solution, it can exhibit laser action. researchgate.net This phenomenon is of interest for developing novel light sources with applications in various optical and photonic devices. researchgate.net The tunability of emission, a characteristic of rhodamine dyes, further enhances its utility in this field. researchgate.net

The application of this compound extends to the development of advanced materials. For instance, it has been incorporated into sol-gel silica (B1680970) glasses to study its aggregation behavior and photophysical properties within a solid matrix. researchgate.net Such research is crucial for creating new materials with tailored optical properties for applications like tunable light concentrators in solar cells and optical waveguides. researchgate.net

Evolution of Research Applications in Advanced Chemical Systems

Excited State Dynamics and Energy Transfer Mechanisms

The behavior of this compound in its excited state is a complex interplay of intramolecular processes and environmental influences. Understanding these dynamics is crucial for its application in various technologies.

Influence of Solvatochromic Effects on Electronic Transitions

The surrounding solvent environment plays a significant role in the electronic transitions of this compound. In solution, strong solvatochromic effects are observed, leading to spectral shifts among the different protonated isomers. researchgate.net This phenomenon arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent molecules. The polarity and hydrogen-bonding capability of the solvent can significantly alter the energy gap between these states, resulting in shifts in the absorption and emission spectra. researchgate.netacs.org For instance, the fluorescence spectra of R19H+ isomers show distinct differences when measured in water, methanol, and isopropanol, highlighting the sensitivity of their electronic transitions to the solvent's properties. researchgate.net

Fluorescence Quenching and Enhancement Studies

The fluorescence quantum yield of this compound is not an intrinsic constant but is highly susceptible to its immediate environment.

Environmental Factors Affecting Quantum Yield

Several environmental factors can influence the fluorescence quantum yield of rhodamine dyes. These include the concentration of the dye, the nature of the solvent, temperature, and the presence of quenching or enhancing agents. kobv.deuri.edu At high concentrations, aggregation can occur, leading to self-quenching and a decrease in fluorescence quantum yield. uri.edu The solvent's polarity and viscosity can also impact the quantum yield by affecting the rates of non-radiative decay pathways. kobv.de Furthermore, interactions with other molecules in the solution, such as quenching agents, can provide additional non-radiative decay channels, thereby reducing the fluorescence intensity. acs.org Conversely, certain environments can enhance fluorescence by restricting molecular motion and reducing non-radiative decay.

Aggregation Phenomena and Supramolecular Assembly Research in Doped Matrices

In solid-state environments, such as doped silica glasses, Rhodamine 19 exhibits complex aggregation behaviors that significantly alter its photophysical properties.

Fluorescent J-Dimer Formation and Exciton (B1674681) Theory Analysis

When Rhodamine 19 is incorporated into silica glasses at intermediate concentrations, the formation of fluorescent J-dimers has been observed. researchgate.net These dimers are characterized by a head-to-tail arrangement of the monomer units, leading to a red-shift in the absorption and emission spectra compared to the monomer. researchgate.netosti.gov The formation of these J-dimers is a result of dye aggregation on the porous surface of the silica matrix. researchgate.net

The photophysical properties of these aggregates can be analyzed using exciton theory, which describes the electronic coupling between the constituent monomer units. researchgate.net This theory allows for the elucidation of the geometric arrangement of the molecules within the dimer, including the adsorption angle (φ), the angle between the monomer units (α), and the separation distance between the molecules (R). researchgate.net Studies on Rhodamine 19 doped in silica glasses have revealed the formation of fluorescent J-dimers in an in-plane oblique angle configuration. researchgate.net As the concentration of Rhodamine 19 increases further, a conversion from these fluorescent J-dimers to non-fluorescent H-dimers, which have a parallel plane twist angle configuration, can occur. researchgate.net

Below is an interactive data table summarizing the photophysical properties of this compound under different conditions.

| Property | Condition | Value | Reference |

| Excitation Maximum (λex) | Ethanol (acidic) | 528 nm | aptus.co.jp |

| Emission Maximum (λem) | Ethanol (acidic) | 543 nm | aptus.co.jp |

| Excitation Maximum (λex) | Methanol (basic) | 518 nm | aptus.co.jp |

| Emission Maximum (λem) | Methanol (basic) | - | aptus.co.jp |

| Stokes Shift (Gas Phase, o-R19H+) | - | ~10 nm | researchgate.net |

Conversion to Non-Fluorescent H-Dimers

Rhodamine dyes in aqueous solutions are known to form non-fluorescent H-dimers, which are characterized by a plane-to-plane stacking geometry. nih.gov This self-quenching property is a key area of study. In the case of Rhodamine 19 (R19), increasing its concentration can lead to the transformation of fluorescent J-dimers into non-fluorescent H-dimers. researchgate.net This conversion is understood as a rearrangement of the monomeric units into a parallel plane twist angle configuration. researchgate.net The formation of these non-emissive dimers is in equilibrium with unstacked monomers that undergo efficient dynamic quenching. nih.gov

The aggregation process, including the formation of both fluorescent and non-fluorescent dimers, has been observed for Rhodamine 19 incorporated into sol-gel solids. researchgate.net The specific interactions between the dye molecules and their environment within the sol-gel glasses are crucial in this process. researchgate.net The formation of non-fluorescent H-dimers is typically identified by hypsochromic shifts (shifts to shorter wavelengths) in the absorption spectra. uri.edu

| Dimer Type | Fluorescence | Molecular Arrangement | Spectroscopic Signature |

| H-Dimer | Non-fluorescent | Parallel plane twist angle | Hypsochromic shift in absorption |

| J-Dimer | Fluorescent | In-plane oblique angle | Bathochromic shift in absorption & emission |

Concentration-Dependent Spectroscopic Behavior in Solid Media

The spectroscopic characteristics of Rhodamine 19 are significantly influenced by its concentration when embedded in solid media, such as sol-gel silica glasses. researchgate.net At intermediate concentrations, the formation of fluorescent J-dimers is observed. researchgate.net However, a further increase in the dye concentration promotes the conversion to non-fluorescent H-dimers. researchgate.net This concentration-dependent behavior highlights the role of the porous surface of the silica glasses in the aggregation process of R19. researchgate.net

Studies on Rhodamine 19 doped silica glasses prepared via the sol-gel process have shown that the dye concentration can range from 4.0 × 10⁻⁶ to 6.4 × 10⁻⁴ M. researchgate.net Within this range, a transition from fluorescent to non-fluorescent species is evident as the concentration increases. The nature of the amorphous matrix can affect the spectroscopic characteristics of the dye, potentially causing shifts in absorption and emission peaks with changes in concentration. researchgate.net

| Concentration Range | Predominant Species | Key Spectroscopic Feature |

| Intermediate | J-Dimers | Fluorescent emission |

| High | H-Dimers | Quenching of fluorescence |

Time-Resolved Spectroscopic Methodologies for Excited State Lifetimes

Time-resolved spectroscopy is a critical tool for understanding the dynamics of excited states in fluorescent molecules like rhodamine dyes. srce.hr These methods allow for the measurement of excited-state lifetimes, providing insights into the processes of fluorescence and non-radiative decay. srce.hrinstras.com Techniques such as the single-photon counting technique are employed to estimate the lifetime of fluorescent species of Rhodamine 19. researchgate.net

In a typical pump-probe experiment, an intense, linearly polarized pump beam excites the molecules, and a time-delayed, weak probe beam senses the changes in the sample. instras.com By varying the polarization of the probe beam, it is possible to separate the excited-state lifetime decay kinetics from the rotational motion of the molecule. instras.com For rhodamine dyes, fluorescence lifetimes are typically in the nanosecond range (e.g., 5-10 ns), while triplet state lifetimes can be much longer, on the order of microseconds (> 10⁻⁴ s). srce.hr

| Spectroscopic Technique | Information Obtained | Typical Timescale for Rhodamines |

| Single-Photon Counting | Excited state lifetime | Nanoseconds |

| Pump-Probe Spectroscopy | Excited state decay and rotational motion | Picoseconds to Nanoseconds |

| Time-Resolved Fluorescence Anisotropy | Rotational dynamics of the molecule | Picoseconds to Nanoseconds |

Intermolecular Interactions in Varied Solvent Environments

The photophysical properties of this compound are highly sensitive to the surrounding solvent environment. The perchlorate counterion enhances its solubility in polar solvents, which in turn facilitates a variety of molecular interactions. scbt.com The nature of the solvent can influence the planarity of the rhodamine molecule's skeleton in both its ground and excited states. acs.org

For instance, in aqueous solutions, hydrogen-bonding interactions involving the terminal nitrogen atom can become significant, sometimes leading to a reduction in the planarity of the molecule and a blue shift in the spectra. acs.org Conversely, in some organic solvents, the excited state of rhodamine dyes can be more stabilized, leading to red-shifted absorption and emission bands. acs.org The behavior of rhodamine dyes is heavily dependent on the state of the zwitterion–lactone equilibrium, which is influenced by the solvent. mdpi.com In non-aqueous solvents, the dimerization process of rhodamines is less pronounced compared to in water. mdpi.com The choice of solvent is also critical in determining the lasing wavelength of Rhodamine 19, with different optimal wavelengths observed in ethanol and methanol. aptus.co.jp

| Solvent | Key Interaction/Effect | Impact on Spectra |

| Water | Hydrogen bonding, promotes dimerization | Blue shift, potential quenching |

| Ethanol | Stabilizes excited state | Lasing wavelength around 562-585 nm aptus.co.jp |

| Methanol | Stabilizes excited state | Lasing wavelength around 567 nm aptus.co.jp |

| Acetone (90% aqueous) | Shifts zwitterion-lactone equilibrium | Allows quantification of tautomeric forms mdpi.com |

Laser and Optical Gain Medium Research

Performance Optimization in Tunable Dye Laser Systems

The efficiency and tunability of dye laser systems are critically dependent on the gain medium. Research has shown that the performance of lasers utilizing rhodamine dyes, including the perchlorate (B79767) variants, can be significantly influenced by the host matrix and the presence of additives. For instance, incorporating rhodamine dyes into silica (B1680970) matrices or polymer-glass composite frameworks via the sol-gel process has been demonstrated to enhance fluorescence intensity and photostability. researchgate.net

The concentration of the dye itself is a crucial parameter. Studies on Rhodamine 19 (Rh-19) incorporated into sol-gel silica have revealed the formation of different molecular species, such as monomers, fluorescent J-dimers, and non-fluorescent H-dimers, depending on the dye concentration. researchgate.net The coexistence of these species directly impacts the laser's performance. For example, in one study, the highest laser efficiency was observed in a dip-prepared sample, which was attributed to a favorable distribution of these species. researchgate.net

Furthermore, the choice of counter-ion in the rhodamine salt can affect performance. While research on Rhodamine 6G has shown that the perchlorate salt exhibits fluorescence efficiency that is largely independent of solvent polarity, other anions like iodide can lead to fluorescence quenching in less polar solvents. nist.gov This highlights the importance of the perchlorate form for stable and efficient laser operation across different environments. The table below summarizes key findings related to the performance of rhodamine dyes in various laser systems.

Table 1: Performance of Rhodamine Dyes in Different Laser Systems

| Rhodamine Dye | Host Matrix/Solvent | Pumping Source | Key Findings |

| Rhodamine 19 (Rh-19) | Sol-gel silica | Nitrogen laser (337.1 nm) | Highest laser efficiency and photostability were observed in dip-prepared samples, correlating well with photophysical properties. researchgate.net |

| Rhodamine 640 perchlorate | Methanol (B129727) with TiO2 particles | 10-ps pulses of 527-nm radiation | Temporal profiles of stimulated emission were measured, and a model based on a random walk of photons was developed. optica.org |

| Rhodamine 6G (Cl) | Hot-press molded PMMA | N/A | Showed low lasing efficiency (<1%) due to the nature of the anion affecting thermal stability. optica.org |

| Rhodamine 640 perchlorate | PMMA sheets with TiO2 particles | N/A | The lasing threshold and number of lasing modes were found to depend on sample thickness and particle density. yale.edu |

Random Laser Phenomena in Scattering Media

Random lasers are a unique class of lasers where the optical feedback is provided by multiple scattering in a disordered gain medium, rather than by a conventional resonant cavity. yale.edu Rhodamine 19 perchlorate and its derivatives have been instrumental in the study of these phenomena.

Threshold Determination and Emission Characteristics

A key characteristic of a laser is its threshold, the point at which the gain overcomes the losses in the system. In random lasers, the threshold is often identified by a sharp increase in emission intensity and a dramatic narrowing of the emission linewidth. unifi.it For Rhodamine 640 perchlorate in a methanol solution with titanium dioxide (TiO2) nanoparticles as scatterers, a clear threshold behavior has been observed. unifi.itspiedigitallibrary.org Above this threshold, the emission spectrum collapses from a broad band to a narrow peak. unifi.it

The threshold for stimulated emission in these systems is dependent on both the dye concentration and the density of scattering particles. researchgate.netdtic.milresearchgate.net For a high concentration of Rhodamine 640 perchlorate (2.5 × 10⁻² M), the lasing threshold was significantly reduced—by more than two orders of magnitude—as the scatterer density increased. researchgate.net However, at lower dye concentrations, the presence of scattering media can sometimes lead to a higher lasing threshold compared to the pure dye solution. researchgate.net In some cases, at very high pump fluences, bichromatic emission has been observed, with two distinct narrow peaks emerging in the emission spectrum. optica.org

The temporal characteristics of the emission also change dramatically at the threshold. The pulse duration of the stimulated emission from Rhodamine 640 perchlorate in these random systems has been measured to be as short as 50 picoseconds. researchgate.net

Modeling of Photon Migration and Molecular Excitations

To understand the complex dynamics within a random laser, theoretical models are essential. One successful approach involves modeling the migration of photons as a random walk within the scattering medium, coupled with rate equations that describe the populations of the molecular energy levels of the dye. optica.orgdtic.milresearchgate.net

Monte Carlo simulations based on this model have been used to compute the pulse width and the dependence of the lasing threshold on dye and scatterer concentrations. optica.org These simulations have shown qualitative agreement with experimental observations. The model considers the random walk of photons with a temporal step size determined by the mean free path and the speed of light in the medium. optica.org The rate equations account for the excitation of the dye molecules by the pump laser and their subsequent decay through spontaneous and stimulated emission. This modeling has been crucial in explaining the dynamics of stimulated emission in random media containing Rhodamine 640 perchlorate. optica.orgdtic.mil

Integration in Solid-State Laser Architectures

The development of solid-state dye lasers offers several advantages over their liquid counterparts, including compactness, ease of use, and reduced environmental concerns. This compound and its derivatives have been successfully integrated into various solid-state architectures.

Poly(methyl methacrylate) (PMMA) is a commonly used polymer host for rhodamine dyes. optica.orgresearchgate.net Hot-press molding techniques have been employed to create dye-doped PMMA slabs for use as laser gain media. optica.org The optical homogeneity of these slabs is crucial for lasing efficiency, and annealing can be used to remove internal stress and improve performance. optica.org The choice of the rhodamine salt's anion has a significant impact on the thermal stability of the dye within the polymer matrix, with perchlorate salts often showing superior performance. optica.org

Sol-gel derived materials, such as organically modified silicates (ormosils) and silica gels, have also proven to be excellent hosts for rhodamine dyes in solid-state laser applications. researchgate.net These materials can be fabricated at low temperatures, preserving the integrity of the embedded dye molecules. researchgate.net The porous nature of these matrices can influence the aggregation state of the dye, which in turn affects the laser's performance. researchgate.net For example, studies with Rhodamine (B) methyl ester perchlorate in mono-amidosil hybrids have demonstrated their potential as solid-state dye laser materials. researchgate.net

Another approach involves the use of polymer optical fibers as a platform for random lasers. In one study, Rhodamine 640 perchlorate was coated on the surface of a polymer optical fiber along with gold nanoparticles as scatterers to create a random laser. aip.org This work demonstrated the potential for creating dual-color random lasers by utilizing energy transfer between different rhodamine dyes. aip.org

Material Science and Advanced Composites

Incorporation into Sol-Gel Derived Matrices

The sol-gel process offers a versatile method for entrapping organic dye molecules like Rhodamine 19 perchlorate (B79767) within an inorganic glass matrix at or near room temperature. mdpi.comnih.gov This technique allows for the synthesis of hybrid materials that combine the processability of a solution with the robust properties of a glass. Rhodamine 19 has been successfully incorporated into silica (B1680970) glasses prepared through the sol-gel process with concentrations ranging from 4.0 × 10⁻⁶ to 6.4 × 10⁻⁴ M. researchgate.net The resulting materials exhibit potential as solid-state dye lasers. researchgate.net

Role of Porous Surface on Dye Aggregation

The porous surface of sol-gel derived silica glasses plays a critical role in the aggregation behavior of Rhodamine 19. researchgate.net At intermediate concentrations, the dye molecules are observed to form fluorescent J-dimers. researchgate.net These dimers are characterized by an in-plane oblique angle configuration. researchgate.net The formation of such aggregates is influenced by the interactions between the dye molecules and the surrounding environment within the porous matrix. researchgate.net

As the concentration of Rhodamine 19 increases, a transition from fluorescent J-dimers to non-fluorescent H-dimers can occur. researchgate.net This change is believed to be a result of a rearrangement of the monomeric units into a parallel plane twist angle configuration. researchgate.net The study of these aggregation processes is crucial for understanding and controlling the photophysical properties of the final material.

Tunable Emissions via Annealing in Silica Glasses

The emission properties of Rhodamine 19-doped silica glasses can be tuned by post-synthesis annealing. mdpi.com Annealing the material at different temperatures, typically within the range of 100–300 °C, can induce a significant blue shift in the emission maxima. mdpi.com For instance, a shift of about 30 nm, from 585 nm at 150 °C to 556 nm at 300 °C, has been reported. mdpi.com This tunability is attributed to concentration-dependent effects that arise during the annealing process, where some dye molecules may be adsorbed onto the material's surface while others remain trapped within the amorphous silica lattice. mdpi.com This allows for the creation of materials with tailored emission colors, which is a desirable feature for applications in photonics. mdpi.com

Table 1: Effect of Annealing Temperature on the Emission of Rhodamine 19-doped Silica Gels mdpi.com

| Annealing Temperature (°C) | Emission Maximum (nm) |

| 150 | 585 |

| 300 | 556 |

Doping in Polymer and Organically Modified Silicate (ORMOSIL) Systems

Rhodamine 19 perchlorate has been incorporated into various host matrices beyond pure silica gels, including organically modified silicates (ORMOSILs) and composite polymer/glass frameworks. researchgate.net ORMOSILs, being hybrid materials themselves, offer a matrix that can be chemically tailored to influence the spectroscopic characteristics of the embedded dye. The doping of Rhodamine dyes into polymer matrices like poly(methyl methacrylate) (PMMA) has also been explored for applications such as solid-state dye lasers. optica.org The interaction between the dye and the polymer or ORMOSIL host can affect properties like thermal stability and lasing efficiency. optica.org

Interface and Confinement Effects on Spectroscopic Behavior

The interface between the this compound molecules and the host matrix, as well as the confinement within the pores or polymer chains, significantly influences the dye's spectroscopic behavior. researchgate.netnih.gov In confined environments, such as the nanoscale pores of sol-gel glasses, the aggregation state of the dye is directly affected, leading to the formation of dimers and other aggregates that alter the absorption and emission spectra. researchgate.netacs.org The nature of the amorphous matrix can cause shifts in the absorption and emission peaks, which may also change with factors like drying time, presumably due to changes in dye concentration and local environment. mdpi.comnih.gov These confinement effects are a key consideration in the design of dye-doped materials, as they can be harnessed to achieve desired optical properties.

Development of Optically Active Functional Materials

The incorporation of this compound into various solid-state matrices is a key strategy for the development of optically active functional materials. These materials have shown great potential for a range of applications. For example, Rhodamine 19-doped sol-gel materials are being investigated for use as active components in photonics platforms and for creating tunable high-temperature luminescent materials. mdpi.com Furthermore, this compound has been utilized as a metal-free organic dye in dye-sensitized solar cells (DSSCs), demonstrating the versatility of this compound in energy conversion applications. aip.orgmedchemexpress.comresearchgate.net The ability to create solid-state systems with high fluorescence quantum yields and photostability opens up possibilities for new technologies in lighting, sensing, and optical communications. google.com

Research Applications in Advanced Chemical and Optical Sensing Methodologies

Design Principles for Fluorescent Chemical Probes

The fundamental design of fluorescent probes based on rhodamine dyes often revolves around a molecular switch mechanism. mdpi.com Typically, the dye is engineered to exist in a non-fluorescent, colorless state, which can be switched to a highly fluorescent, colored state upon interaction with a target analyte. mdpi.com This "off-on" switching capability provides a high signal-to-noise ratio, enabling sensitive detection. The most prevalent mechanism involves the reversible opening and closing of a non-fluorescent spirolactam or spiro-lactone ring structure. mdpi.com

Rhodamine dyes are inherently sensitive to pH, a property that stems from reversible changes in their molecular structure. The fluorescence of these dyes is directly linked to the equilibrium between a fluorescent open-ring form and a non-fluorescent closed-ring (spirolactam) form. mdpi.com In acidic conditions, the spirolactam ring opens, leading to the formation of the extended π-conjugated system of the xanthene core, which results in strong fluorescence. mdpi.com

A specific application involving a derivative of Rhodamine 19 is in the development of optical sensors for alkaline pH ranges. Researchers have synthesized a lipophilic amide derivative, Rhodamine 19 octadecylamide (R19OA), and immobilized it within a poly(vinyl chloride) membrane to create a fluorescent pH sensor. researchgate.netresearchgate.net This sensor operates based on the reversible structural changes of the dye in response to hydrogen ion concentration. When excited at a wavelength of 528 nm, the membrane exhibits fluorescence at 547 nm, with a usable sensitivity in the pH range of 9.5 to 11.9. researchgate.netresearchgate.net

The design principle of modulating the spiro-ring equilibrium can be extended to detect specific chemical species beyond protons (H+). This is achieved by functionalizing the rhodamine structure with a receptor group that has a selective affinity for a particular analyte. The binding of the target analyte to the receptor triggers the ring-opening mechanism, "turning on" the fluorescence.

This strategy has been widely used to develop probes for various metal ions. For instance, rhodamine derivatives have been synthesized to act as chemosensors for ions such as copper (Cu²+), iron (Fe³+), and mercury (Hg²+). mdpi.comresearchgate.net The design involves integrating a specific binding site, such as a hydrazine (B178648) group or a rhodamine phosphonate (B1237965) group, into the dye molecule. mdpi.com When the target metal ion coordinates with this receptor site, it induces the structural transformation from the non-fluorescent spirolactam form to the fluorescent open-amide form, allowing for sensitive and selective detection. mdpi.com

pH Sensing Mechanisms via Molecular Structure Changes

Mechanistic Studies of Molecular Recognition in Sensing Systems

The effectiveness of rhodamine-based sensors relies on the specific molecular recognition between the probe and the analyte. This recognition event is the crucial first step that initiates the signal transduction. The most common sensing mechanism for rhodamine probes designed via the "off-on" strategy is based on the analyte-induced opening of the spiro-ring. mdpi.com

This process can be described as a host-guest interaction, where the sensor acts as the "host" and the analyte is the "guest." The receptor part of the sensor is designed to have a cavity or binding site that is sterically and electronically complementary to the target analyte. Upon binding, the electronic properties of the receptor are altered, which in turn destabilizes the closed spiro-ring, causing it to open. This structural change extends the π-conjugation of the fluorophore, resulting in a dramatic increase in fluorescence. mdpi.com Other proposed mechanisms that guide sensor design include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). mdpi.com

Application in Dye-Sensitized Solar Cell (DSSC) Efficiency Research

Rhodamine 19 perchlorate (B79767) has been investigated as a cost-effective, metal-free organic dye for use in dye-sensitized solar cells (DSSCs). researchgate.netaip.org While ruthenium-based dyes are highly efficient, their high cost and limited availability have driven research toward more economical organic alternatives like rhodamines. researchgate.net However, when used alone, the power conversion efficiency of Rhodamine 19 perchlorate is relatively low, typically reported to be between 0.6% and 1.1%. researchgate.netaip.orgaip.org This is attributed to factors such as a narrow absorption band and low surface coverage on the titanium dioxide (TiO₂) electrode. aip.org

Co-Sensitization Strategies for Enhanced Power Conversion Efficiency

To overcome the limitations of using this compound alone, researchers have employed a co-sensitization strategy, using it in conjunction with other dyes. A notable example is the co-sensitization of a TiO₂ electrode with both this compound and the ruthenium-based N3 dye. aip.org This approach has been shown to significantly enhance the performance of the DSSC. The combined use of the two dyes leads to a broader absorption of the solar spectrum and improved light-harvesting capabilities. aip.orgaip.org

In a specific study, a DSSC co-sensitized with this compound and N3 dye achieved an average power conversion efficiency of 4.7%. aip.orgresearchgate.net This represents a substantial improvement over cells sensitized with only N3 dye (2.3%) or only this compound (0.6%). researchgate.netaip.org The enhancement is not only due to increased photocurrent but also a reduction in the dark current, which is the reverse electron transfer from the TiO₂ to the electrolyte. aip.orgaip.org

Table 1: Photovoltaic Performance of DSSCs with Different Sensitizers Data sourced from studies on co-sensitization. aip.org

| Sensitizer(s) | Power Conversion Efficiency (η) | Short-Circuit Current Density (Jsc) | Open-Circuit Voltage (Voc) | Fill Factor (FF) |

| This compound | 0.6% | 1.8 mA/cm² | 0.53 V | 63% |

| N3 Dye | 2.3% | 5.9 mA/cm² | 0.61 V | 64% |

| N3 + this compound | 4.7% | 9.8 mA/cm² | 0.65 V | 74% |

Role of Dye Coverage and Aggregation on TiO₂ Electrodes

The efficiency of a DSSC is critically dependent on the way dye molecules are adsorbed onto the surface of the nanocrystalline TiO₂ photoanode. Key factors include the amount of dye loaded and the formation of molecular aggregates. Dye aggregation can be detrimental as it often leads to fluorescence quenching and can hinder efficient electron injection into the TiO₂ conduction band. aip.org

Development of Advanced Optical Sensing Systems

The unique photophysical properties of this compound, including its high molar extinction coefficient and fluorescence characteristics, have positioned it as a valuable component in the development of advanced optical sensing systems. nih.govsigmaaldrich.com Researchers have explored its utility in creating sensors for a variety of analytes, leveraging changes in its absorbance and fluorescence spectra upon interaction with the target species. These systems often involve the immobilization of the dye in a solid matrix or the chemical modification of the rhodamine structure to enhance selectivity and sensitivity.

One area of investigation has been the development of thin-film sensors incorporating this compound for the detection of volatile organic compounds, particularly amines. In these sensors, a thin film of the rhodamine dye is deposited on a substrate. The interaction of amine analytes with the dye film leads to discernible changes in the optical properties of the film, which can be monitored to quantify the analyte concentration.

A notable study explored the structural and optical properties of thin films of various xanthene dyes, including this compound, for analyte detection. srce.hr The research demonstrated that the exposure of a this compound thin film to amine analytes resulted in significant alterations to its absorbance and fluorescence spectra.

The following table summarizes the observed spectral shifts in a this compound thin film upon exposure to an amine analyte, as derived from graphical representations in the study.

| Condition | Absorbance Peak (nm) | Emission Peak (nm) |

|---|---|---|

| Before Exposure | ~530 | ~550 |

| After Exposure to Amine | Shift to shorter wavelengths | Quenching of fluorescence |

Data interpreted from graphical representations in a research thesis. srce.hruri.edu

These spectral changes form the basis of the sensing mechanism. The shift in the absorbance peak and the quenching of fluorescence are indicative of the interaction between the this compound molecules and the amine analyte.

Furthermore, derivatives of Rhodamine 19 have been synthesized to create more specialized optical sensors. A significant example is the development of a lipophilic derivative, Rhodamine 19 octadecylamide, for use in a fluorescent optical sensor for pH measurements in alkaline environments. researchgate.netresearchgate.net In this system, the dye is immobilized in a poly(vinyl chloride) (PVC) membrane. researchgate.netsrce.hr The fluorescence of the membrane is pH-dependent, allowing for the determination of the hydrogen ion concentration. researchgate.net

The key performance characteristics of this pH sensor are outlined in the table below.

| Parameter | Value |

|---|---|

| Sensing Mechanism | Fluorescence change due to reversible structural changes of the dye |

| Excitation Wavelength | 528 nm researchgate.net |

| Emission Wavelength | 547 nm researchgate.net |

| Usable pH Range | 9.5 - 11.9 researchgate.net |

| Response Time | 2 - 5 minutes researchgate.net |

The development of such sensors highlights the versatility of the Rhodamine 19 scaffold. By modifying the core structure, it is possible to tune the sensor's properties to target specific analytes and operate in different chemical environments. These advanced optical sensing systems hold promise for applications in environmental monitoring, industrial process control, and biomedical diagnostics. taylorfrancis.comnih.govmdpi.comnumberanalytics.com

Computational and Theoretical Investigations

Quantum Chemical Modeling of Electronic Structure (e.g., HOMO-LUMO Energies)

Quantum chemical modeling is fundamental to understanding the electronic transitions that govern the absorption and emission of light by rhodamine dyes. A key aspect of this is the analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic transition energy, chemical reactivity, and kinetic stability. rsc.orgscirp.org

For rhodamine derivatives, the HOMO and LUMO are typically distributed across the xanthene core, which is the primary chromophore. mdpi.com Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the energies of these orbitals. For instance, in a study of a rhodamine-based sensor, the calculated HOMO and LUMO energies for the receptor molecule were -5.09 eV and -0.86 eV, respectively, resulting in a HOMO-LUMO gap of 4.23 eV. rsc.org Upon complexation, these energy levels can shift significantly, altering the photophysical properties.

In a related study on a rhodamine B (RhB)-ligand designed for perchlorate (B79767) detection, quantum chemical analysis was performed to understand the sensing mechanism. acs.orgacs.org Before the introduction of perchlorate, the rhodamine structure exists in a non-fluorescent, spirocyclic state. acs.orgacs.org The binding of a perchlorate anion induces a transformation to a ring-opened, colored state. This structural change dramatically alters the electronic properties. Theoretical analysis showed that the HOMO-LUMO energy gap of the RhB-ligand-perchlorate complex closely matches the emission energy of an energy donor in a FRET (Förster Resonance Energy Transfer) system, enabling efficient energy transfer. acs.orgacs.org This demonstrates how quantum chemical modeling can predict and explain the functionality of such chemical systems.

The table below presents representative HOMO-LUMO energy values for a rhodamine-based receptor, illustrating the changes upon analyte binding.

| Molecular System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Rhodamine-based Receptor L1 | -5.09 | -0.86 | 4.23 | rsc.org |

| Complex {L1 + Cu2+} | -10.38 | -9.93 | 0.45 | rsc.org |

Simulation of Excited State Dynamics and Relaxation Pathways

The fate of a molecule after absorbing a photon is governed by its excited-state dynamics. Computational simulations are employed to model these ultrafast processes, which include vibrational relaxation, internal conversion, intersystem crossing, and fluorescence. These simulations provide a time-resolved picture of how the molecule dissipates the absorbed energy.

For rhodamine dyes, after excitation to a higher singlet state (e.g., S1), the molecule undergoes complex dynamics. Time-resolved studies on similar dyes, such as Rhodamine 640 perchlorate, have been conducted to measure the temporal profiles of emission. optica.org These experiments, often coupled with Monte Carlo simulations, model the random walk of photons within a medium and the rate equations for molecular excitations to understand processes like stimulated emission. optica.org

Pump-probe spectroscopy is another powerful technique used to investigate these dynamics. In studies of Rhodamine 640 perchlorate in methanol (B129727), broadband pump-probe spectroscopy was used to generate and observe a vibrational wavepacket oscillating on the excited state potential energy surface. researchgate.net Such studies reveal how the molecule interacts with its solvent environment on a femtosecond timescale, a process known as solvation dynamics. The relaxation pathways can be complex, involving transitions between multiple excited states (S0 -> Sn). researchgate.net Polarization-resolved pump-probe measurements on related dyes have been used to investigate the orientation of transition dipole moments for excited-state absorption (ESA), providing further detail on the electronic transitions that occur after initial photoexcitation. instras.com

Density Functional Theory (DFT) Applications in Predicting Reactivity and Spectral Properties

Density Functional Theory (DFT) has become a standard computational method for studying rhodamine derivatives due to its balance of accuracy and computational cost. scirp.org It is widely used to predict a range of properties, including molecular geometries, electronic structures, spectral properties, and chemical reactivity.

DFT calculations can accurately predict the UV-Vis absorption spectra of rhodamine dyes. mdpi.com Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands. rsc.org For example, TD-DFT calculations performed on a rhodamine-based sensor for Cu2+ ions predicted an absorption band at ~300 nm for the sensor alone and a new, red-shifted band at ~592 nm for the complex with the ion, which aligns with experimental observations of a color change. rsc.org Similarly, in the design of a perchlorate nanoprobe, TD-DFT was used to analyze the absorption spectra of the rhodamine ligand before and after binding to perchlorate, confirming a spectral overlap essential for the FRET mechanism. acs.orgacs.org

Beyond spectral properties, DFT is used to calculate global reactivity descriptors, which predict the chemical behavior of a molecule. scirp.org These descriptors are derived from the HOMO and LUMO energies and include:

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A large HOMO-LUMO gap implies high hardness and low reactivity. rsc.orgscirp.org

Chemical Softness (σ): The reciprocal of hardness, indicating higher reactivity. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These DFT-calculated parameters provide a theoretical framework for understanding and predicting the interaction of Rhodamine 19 perchlorate with its chemical environment. scirp.orgmdpi.com

Predictive Modeling of Photophysical Characteristics

Predictive modeling of photophysical characteristics is a key outcome of the computational investigations described above. By integrating data from quantum chemical modeling and DFT calculations, researchers can build comprehensive models that forecast the optical behavior of dyes like this compound.

The primary goal is to predict key photophysical parameters:

Absorption and Emission Wavelengths (λ_max): TD-DFT calculations are the primary tool for predicting the electronic transitions that correspond to the main absorption bands. rsc.org While predicting fluorescence wavelengths is more complex due to geometry relaxation in the excited state, these methods provide a strong foundation.

Fluorescence Quantum Yield: While direct ab initio prediction is challenging, computational models contribute by elucidating the pathways of non-radiative decay. For instance, TD-DFT calculations can reveal the energy gap between the first excited singlet state (S1) and the lowest triplet state (T1). rsc.org A small S1-T1 gap can facilitate intersystem crossing, a non-radiative process that quenches fluorescence and reduces the quantum yield. rsc.org

Photostability: Computational models can help understand degradation pathways by identifying the most reactive sites in the molecule in both its ground and excited states.

These predictive models are crucial for the rational design of new dyes. By computationally screening various molecular structures and modifications, scientists can identify candidates with desired photophysical properties—such as specific colors, high brightness, or enhanced stability—before undertaking laborious and expensive synthesis. mdpi.comnsf.gov

Synthetic Methodologies and Structural Modifications for Research Purposes

Novel Synthetic Routes for Rhodamine 19 Perchlorate (B79767) Derivatives

Traditional synthesis of rhodamine dyes often involves the acid-catalyzed condensation of a 3-aminophenol (B1664112) with a phthalic anhydride. nih.govacs.org However, this method can lead to the formation of regioisomeric mixtures when using substituted anhydrides, which are often difficult to separate. researchgate.net To overcome these challenges, researchers have developed several innovative synthetic strategies.

One notable advancement is the use of phthalaldehydic acids as replacements for phthalic anhydrides. researchgate.netresearchgate.net This one-step protocol allows for the clean and efficient formation of various rhodamines as single isomers. researchgate.net The reaction is typically carried out in a mixture of 2,2,2-trifluoroethanol (B45653) and water. researchgate.net This method has been successfully applied to the gram-scale synthesis of isomerically pure rhodamines, including derivatives that could be precursors to Rhodamine 19 type structures. researchgate.net

Another powerful and versatile approach is the palladium-catalyzed C–N cross-coupling reaction . nih.govacs.org This strategy involves the coupling of fluorescein (B123965) ditriflates with a wide range of nitrogen nucleophiles, including amines, amides, and carbamates. nih.govacs.org Since isomerically pure 5- and 6-substituted fluoresceins are readily available on a large scale, this method provides a convenient and divergent route to regioisomerically pure rhodamine dyes. nih.govacs.org

Furthermore, the development of synthetic methods for silicon-substituted rhodamines (Si-rhodamines) has expanded the accessible palette of long-wavelength dyes. walisongo.ac.idacs.org A general strategy for the efficient preparation of Si-rhodamines involves the use of bis(2-bromophenyl)silane intermediates. walisongo.ac.idacs.org These intermediates undergo metal/bromide exchange to form bis-aryllithium or bis(aryl Grignard) reagents, which then react with electrophiles like anhydrides to create a variety of Si-xanthenes. walisongo.ac.idacs.org This modular approach facilitates the synthesis of both known and novel Si-rhodamine structures. walisongo.ac.idacs.org

A new lipophilic derivative of rhodamine 19 was synthesized through the reaction of rhodamine 19 ethyl ester (also known as rhodamine 6G) with octadecylamine. researchgate.net This reaction yields two forms: a cationic species with a secondary amide group and a neutral molecule with an additional ring. researchgate.net

Regioselective Functionalization Strategies

The ability to introduce functional groups at specific positions on the rhodamine scaffold is crucial for creating tailored probes. Regioselective functionalization allows for the attachment of targeting moieties, reactive handles for bioconjugation, or groups that modulate the photophysical properties of the dye.

The use of phthalaldehydic acids in rhodamine synthesis is inherently regioselective, yielding single isomers and avoiding the purification challenges associated with traditional methods. researchgate.netresearchgate.net This provides a straightforward route to 5- and 6-substituted rhodamines. researchgate.net

Palladium-catalyzed C–N cross-coupling also offers excellent regioselectivity, as it starts with regioisomerically pure fluorescein ditriflates. nih.govacs.org This allows for the precise placement of substituents on the xanthene core.

A novel late-stage, regioselective introduction of a carboxy group has been developed, which holds distinct advantages over classical syntheses that produce isomeric mixtures. researchgate.netnih.gov Additionally, nucleophilic aromatic substitution (SNAr) on fluorinated rhodamines has been shown to be regioselective at the 6-position, enabling the introduction of various nucleophiles like azides, amines, and cyanides. nih.govbiorxiv.org This azide (B81097) functionalization is particularly useful for "click chemistry" reactions. researchgate.netbiorxiv.org

Tailored Synthesis for Enhanced Photostability and Specific Material Integration

Photostability is a critical parameter for fluorescent dyes, especially in applications involving prolonged or high-intensity light exposure, such as single-molecule imaging and super-resolution microscopy. rhhz.netrsc.org Several strategies have been explored to enhance the photostability of rhodamine derivatives.

One approach involves the introduction of electron-withdrawing groups. For instance, fluorinated dye ligands have demonstrated higher photostability compared to their non-fluorinated counterparts. nih.gov The introduction of a sulfonic group is another strategy to improve photostability. researchgate.net

The nature of the substituents on the amino groups of the xanthene ring also plays a significant role. Dialkyl-substituted rhodamine dyes generally exhibit higher photostability than mono-alkylated versions. researchgate.net However, fixing the N-linked alkyl groups to form rigid rings can significantly decrease photostability. researchgate.net Esterification of the carboxylic acid group on the pendant benzene (B151609) ring can, to some extent, increase photostability. researchgate.net

The choice of counterion can also dramatically influence the properties of rhodamine dyes in aggregated states. The use of fluorinated tetraphenylborate (B1193919) counterions with lipophilic rhodamine B derivatives led to the formation of ultrabright and highly photostable nanoparticles. rsc.org These nanoparticles, with highly fluorinated counterions, exhibited significantly enhanced fluorescence quantum yields and improved stability inside living cells. rsc.org

For specific material integration, such as in dye-sensitized solar cells, Rhodamine 19 perchlorate has been identified as a suitable metal-free organic dye. medchemexpress.com The synthesis of lipophilic derivatives, such as the octadecylamide of rhodamine 19, allows for their incorporation into non-polar environments like polymer membranes for sensor applications. researchgate.net

Structure-Property Relationship Studies via Rational Design

Understanding the relationship between the molecular structure of a rhodamine dye and its photophysical properties is fundamental for the rational design of new and improved fluorophores. uri.edux-mol.comacs.org

Systematic studies have revealed key structure-property relationships:

Substitution on the Xanthene Nitrogens: The nature and number of alkyl groups on the amino nitrogens influence both the absorption/emission wavelengths and the photostability. acs.orgresearchgate.net Increasing the number of alkyl groups generally improves photostability. researchgate.net

Pendant Phenyl Ring Substitution: Modifications to the pendant phenyl ring, such as fluorination, can alter the equilibrium between the fluorescent zwitterionic form and the non-fluorescent lactone form (KL-Z). biorxiv.org This is particularly important for optimizing long-wavelength rhodamines that have a higher propensity to exist in the non-fluorescent state. nih.govbiorxiv.org

Heteroatom Substitution: Replacing the oxygen atom in the xanthene core with other elements like silicon (Si), phosphorus (P), or sulfur (S) leads to significant red-shifts in the absorption and emission spectra. rhhz.net Si-rhodamines, in particular, are known for their high brightness and photostability, making them valuable for advanced imaging. walisongo.ac.idacs.org

Counterion Effects: In the solid state or in aggregates, the counterion can dramatically affect the fluorescence properties. Highly fluorinated counterions can prevent aggregation-caused quenching and enhance emission. rsc.org

Density functional theory (DFT) calculations are often employed to complement experimental studies, providing insights into how structural changes affect the electronic properties and, consequently, the absorption and emission spectra of the dyes. researchgate.neturi.edux-mol.com These theoretical calculations help in understanding the influence of structural modifications, such as the esterification of the carboxyl group, on the molecular geometry and electronic transitions. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers characterize the purity and structural integrity of Rhodamine 19 perchlorate in experimental settings?

- Methodology : Use a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. Dye content (~95%) can be determined via UV-Vis spectroscopy by comparing absorbance values at 528 nm (ethanol solvent) with molar absorptivity (>109,000 L·mol⁻¹·cm⁻¹) . For reproducibility, ensure experimental protocols align with guidelines for reporting synthetic procedures, including solvent selection and purification steps .

Q. What factors influence the fluorescence quantum yield of this compound in different solvents?

- Methodology : Solvent polarity, pH, and ionic strength significantly affect fluorescence properties. For example, ethanol and methanol are preferred due to high solubility and minimal quenching effects. Measure quantum yield using a calibrated integrating sphere system, and compare with reference dyes (e.g., Rhodamine 6G). Substituent effects on xanthene-based dyes (e.g., ethylamino groups in Rhodamine 19) can stabilize perchlorate associations, enhancing fluorescence stability .

Q. How should researchers prepare stock solutions of this compound for reproducible optical studies?

- Methodology : Dissolve the compound in anhydrous ethanol or methanol to avoid hydrolysis. Filter through a 0.22 µm membrane to remove particulate matter. Standardize concentrations using UV-Vis absorbance at 528 nm (ε = 109,000 L·mol⁻¹·cm⁻¹) and validate via mass spectrometry for ionic adducts (e.g., [M-ClO₄]⁺) .

Q. What are the best practices for quantifying this compound in complex matrices?

- Methodology : Employ ion-pair chromatography with monolithic silica columns and conductivity detection for rapid separation of perchlorate anions. Calibrate using standard solutions with known concentrations (1–100 µM) and validate recovery rates in simulated matrices (e.g., biological buffers) .

Advanced Research Questions

Q. How do structural modifications to the xanthene core of this compound affect its photostability and aggregation behavior?

- Methodology : Synthesize derivatives with varying substituents (e.g., alkyl chain length, electron-withdrawing groups) and compare their photodegradation kinetics under continuous irradiation. Use time-resolved fluorescence spectroscopy to analyze aggregation-induced quenching. Studies show that ethylamino groups enhance stability in polar solvents, while methyl substituents may increase aggregation in aqueous systems .

Q. What mechanisms underlie the interaction between this compound and heavy metal ions in environmental samples?

- Methodology : Investigate fluorescence quenching effects using Stern-Volmer plots and lifetime measurements. For example, cadmium perchlorate (Cd(ClO₄)₂) may form non-fluorescent complexes with Rhodamine 19, detectable via inductively coupled plasma mass spectrometry (ICP-MS). Address interference by optimizing chelating agents in the sample matrix .

Q. How can this compound be integrated into multimodal imaging platforms for real-time cellular tracking?

- Methodology : Functionalize the dye with targeting ligands (e.g., peptides, antibodies) and encapsulate in lipid nanoparticles to enhance biocompatibility. Validate co-localization with organelle-specific probes (e.g., MitoTracker) using confocal microscopy. Ensure minimal cytotoxicity via MTT assays and address potential perchlorate-induced oxidative stress .

Q. What are the limitations of using this compound in long-term photodynamic therapy studies?

- Methodology : Monitor dye leaching and photobleaching rates in vitro using 3D tumor spheroids. Compare with alternative fluorophores (e.g., Rhodamine 6G perchlorate) under identical irradiation conditions. Thermal analysis (e.g., differential scanning calorimetry) can reveal decomposition thresholds (>200°C) relevant to laser-based applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.